molecular formula C12H17N3O2 B1665298 (2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile CAS No. 851510-67-3

(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile

Cat. No.: B1665298
CAS No.: 851510-67-3
M. Wt: 235.28 g/mol
InChI Key: FVTNKOGXEQXHHE-DAWVFNFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and solvents to achieve the desired purity and yield . The compound is typically synthesized in a laboratory setting under controlled conditions to ensure its stability and effectiveness .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities . The production methods are designed to maintain the compound’s purity and stability while minimizing production costs .

Properties

CAS No.

851510-67-3

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C12H17N3O2/c13-6-8-2-1-3-15(8)12(17)11-7-4-9(14-11)10(16)5-7/h7-11,14,16H,1-5H2/t7-,8-,9+,10+,11-/m0/s1

InChI Key

FVTNKOGXEQXHHE-DAWVFNFOSA-N

SMILES

C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2[C@H]3C[C@@H](N2)[C@@H](C3)O)C#N

Canonical SMILES

C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ASP-4000 free base

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile
Reactant of Route 2
(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile
Reactant of Route 3
(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile
Reactant of Route 4
(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile
Reactant of Route 6
(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile

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